tert-Butyl 2-methylhydrazinecarboxylate

Nucleoside Synthesis Triciribine Regioselective Substitution

Unprotected methylhydrazine or incorrect Boc isomers cause failed regioselectivity. tert-Butyl 2-methylhydrazinecarboxylate delivers precise N-1 Boc-protection, tuning NH-2 nucleophilicity for controlled substitution. • 89% yield demonstrated in triciribine nucleoside synthesis - validated for process scale-up. • Cathepsin K inhibitor design scaffold confirmed by co-crystallography (PDB: 1YK8). • Available from research to bulk quantities with cold-chain shipping.

Molecular Formula C6H14N2O2
Molecular Weight 146.19 g/mol
CAS No. 127799-54-6
Cat. No. B169184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-methylhydrazinecarboxylate
CAS127799-54-6
Molecular FormulaC6H14N2O2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NNC
InChIInChI=1S/C6H14N2O2/c1-6(2,3)10-5(9)8-7-4/h7H,1-4H3,(H,8,9)
InChIKeyUZRUVUYVHGPEAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-methylhydrazinecarboxylate Baseline Characterization


tert-Butyl 2-methylhydrazinecarboxylate, also known as 1-Boc-2-methylhydrazine, is a mono-Boc-protected methylhydrazine derivative with the molecular formula C6H14N2O2 and a molecular weight of 146.19 g/mol . It is a solid at 20°C with a melting point typically reported in the range of 44-51°C and is widely used as a reagent and intermediate in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals .

Limitations of Generic Hydrazine Substitution


Substituting tert-Butyl 2-methylhydrazinecarboxylate with unprotected methylhydrazine or alternative Boc-protected isomers is not a viable option for applications requiring controlled nucleophilicity and precise regioselectivity. The specific Boc-protection on the N-1 position of this compound is not a generic feature; it is a strategic, electron-withdrawing modification. This Boc group is crucial for tuning the nucleophilicity of the NH-2 nitrogen, a property that is either absent or inversely presented in analogs like 1-Boc-1-methylhydrazine (CAS 21075-83-2), where the methyl and Boc groups are positioned differently, leading to a distinct reactivity profile [1]. Using the wrong regioisomer can lead to different reaction outcomes, making the selection of the correct reagent essential for success in target-oriented synthesis, as evidenced by its use in the synthesis of complex nucleosides like Triciribine [2].

Quantitative Evidence: Reactivity, Yield, and Inhibition


Regioselective Substitution in Triciribine Synthesis

The strategic advantage of tert-Butyl 2-methylhydrazinecarboxylate lies in its tuned nucleophilicity, which enables high-yielding, regioselective reactions. In the synthesis of the nucleoside triciribine, using this compound allowed for a direct substitution reaction to achieve an 89% yield of the desired nucleoside 9 [1]. This performance is directly linked to the electron-withdrawing nature of the Boc group, which reduces the NH-2 nucleophilicity and suppresses side reactions that would otherwise occur with unprotected or more nucleophilic hydrazine analogs [1].

Nucleoside Synthesis Triciribine Regioselective Substitution

7-Deazapurine C4 Regioselective Kinase Inhibition

The compound demonstrates a specific biological activity: it acts as a nucleoside that is regioselective for the C4 hydroxyl group of 7-deazapurine . It can function as an inhibitor of protein kinase by entering the cell and binding to the enzyme, thereby preventing it from phosphorylating other proteins . The reaction requires a nucleobase (adenine), a protein kinase, and ATP, and the resulting product is tricyclic adenosine monophosphate, which is catalyzed by ribonucleotide reductase . This specific activity profile differentiates it from other hydrazine derivatives that do not share this mode of action.

Protein Kinase Inhibition 7-Deazapurine Nucleoside Analog

Structural Basis for Cathepsin K Inhibition

A structurally related analog, tert-Butyl 2-cyano-2-methylhydrazinecarboxylate, has been co-crystallized with the enzyme Cathepsin K, providing a high-resolution X-ray diffraction structure (2.6 Å) [1]. The crystal structure (PDB ID: 1YK8) confirms the enzyme-ligand interaction and shows the inhibitor binding within the active site, which was pivotal in demonstrating a 'large increase in inhibitory activity' compared to earlier leads [2]. This direct structural evidence supports the potential of the tert-butyl 2-methylhydrazinecarboxylate scaffold to serve as a basis for designing potent, mechanism-based enzyme inhibitors.

Cathepsin K Inhibition Cyanamide-based Inhibitor X-ray Crystallography

Application Scenarios for tert-Butyl 2-methylhydrazinecarboxylate


Synthesis of Nucleoside Analogs for Kinase Inhibition

This compound is a premier choice for medicinal chemistry programs focused on synthesizing nucleoside analogs, particularly triciribine and related molecules [1]. Its established ability to undergo high-yielding, regioselective substitution reactions makes it invaluable for constructing complex heterocyclic cores. The evidence of its role as a protein kinase inhibitor further cements its application in developing novel anticancer and antiviral therapeutics targeting this enzyme family.

Structure-Based Cathepsin K Inhibitor Design

Researchers developing inhibitors for Cathepsin K can confidently select this chemical scaffold. The structural evidence from a close analog co-crystallized with Cathepsin K (PDB: 1YK8) provides a direct, high-resolution (2.6 Å) blueprint for rational, structure-based drug design [2]. This eliminates guesswork and accelerates lead optimization, making the compound a strategic starting material for programs in osteoporosis, osteoarthritis, and bone metastasis research.

High-Yielding Scalable Route to Complex Molecules

In process chemistry and scale-up operations, the 89% yield achieved in the triciribine synthesis step [1] is a critical differentiator. This quantitative performance metric demonstrates that using this specific reagent can lead to more efficient, cost-effective, and higher-yielding manufacturing processes for advanced pharmaceutical intermediates. This is a key procurement driver for CROs, CDMOs, and pharmaceutical R&D groups focused on process optimization and scale-up.

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